Product packaging for 3-(Difluoromethoxy)azetidine(Cat. No.:CAS No. 1403993-56-5)

3-(Difluoromethoxy)azetidine

Cat. No.: B1430744
CAS No.: 1403993-56-5
M. Wt: 123.1 g/mol
InChI Key: DRBMDELQCZMFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Difluoromethoxy)azetidine is a chemical compound with the molecular formula C4H7F2NO and a molecular weight of 123.10 g/mol . Its structure features an azetidine ring, a four-membered saturated heterocycle that is of significant interest in drug discovery for its role as a bioisostere, which can improve the physicochemical and pharmacological properties of lead compounds . The compound is identified by the CAS Registry Number 1403993-56-5 and its SMILES notation is C1C(CN1)OC(F)F . As a key synthetic intermediate, this azetidine derivative is primarily valued in pharmaceutical research for the development of novel therapeutic agents. The incorporation of a difluoromethoxy group (-OCF2H) can enhance metabolic stability and membrane permeability, making this reagent a valuable building block for constructing molecules with potential biological activity . This product requires specific storage conditions to maintain stability and should be kept in an inert atmosphere at temperatures under -20°C . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F2NO B1430744 3-(Difluoromethoxy)azetidine CAS No. 1403993-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c5-4(6)8-3-1-7-2-3/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBMDELQCZMFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403993-56-5
Record name 3-(difluoromethoxy)azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Investigations and Chemical Reactivity of 3 Difluoromethoxy Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of the azetidine heterocycle is a primary driver for its participation in ring-opening reactions. smolecule.com These transformations alleviate the strain and lead to the formation of more stable, linear amine derivatives. The presence of the electronegative 3-(difluoromethoxy) group is anticipated to influence the regioselectivity of these reactions.

Nucleophilic Ring Opening (e.g., SN2-type reactions)

Nucleophilic ring-opening is a characteristic reaction of azetidines, particularly after activation of the ring nitrogen. nih.gov For an N-unsubstituted or N-alkylated 3-(difluoromethoxy)azetidine, the reaction typically requires activation, for instance, by protonation or conversion into an azetidinium salt, to enhance the electrophilicity of the ring carbons. nih.govresearchgate.net

The reaction proceeds via an SN2-type mechanism where a nucleophile attacks one of the ring's carbon atoms, leading to the cleavage of a C-N bond. nih.gov In the case of 3-(difluoromethoxy)azetidinium ions, two potential sites for nucleophilic attack exist: C2 and C4. The regioselectivity is governed by a combination of steric and electronic effects. The 3-(difluoromethoxy) group is strongly electron-withdrawing, which would decrease the electron density at C3 and, through inductive effects, at the adjacent C2 and C4 positions, making them more susceptible to nucleophilic attack. However, steric hindrance from the substituent might direct the nucleophile to the less hindered C4 position. DFT calculations on similarly substituted azetidinium ions have been used to understand and predict these regioselectivities. nih.gov

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of Activated this compound This table is illustrative and based on general principles of azetidine reactivity.

Nucleophile Predicted Major Product Rationale
Azide (N₃⁻) 4-azido-1-(difluoromethoxy)butan-2-amine derivative Attack at the sterically less hindered C4 position.
Methoxide (CH₃O⁻) 4-methoxy-1-(difluoromethoxy)butan-2-amine derivative Preference for the less substituted carbon in SN2 reactions.

Radical-Mediated Ring Transformations (e.g., decarboxylative alkylation)

Radical reactions provide an alternative pathway for the functionalization and transformation of heterocyclic rings. While no specific studies on this compound are reported, research on related 3-aryl-azetidine-3-carboxylic acids demonstrates the feasibility of radical-mediated decarboxylative alkylation. chimia.ch This process typically involves the generation of a radical at the C3 position.

For a hypothetical precursor like 1-Boc-3-(difluoromethoxy)azetidine-3-carboxylic acid, a radical could be generated at C3 via photoredox catalysis. This tertiary radical could then participate in C-C bond-forming reactions, such as conjugate addition to activated alkenes. The stability of the radical intermediate is a key factor; the influence of the difluoromethoxy group would be significant, potentially destabilizing a radical at the adjacent carbon compared to an aryl group. Computational studies on similar systems suggest that the ring strain of the azetidine can influence the stability and reactivity of these radical intermediates, favoring productive reaction pathways over dimerization. chemrxiv.org

Ring Expansion Reactions (e.g., to larger heterocycles)

Azetidines can undergo ring expansion to form larger, more stable heterocyclic systems like pyrrolidines, piperidines, or oxazinanes. rsc.orgnih.gov These reactions are often driven by the release of ring strain. For example, acid-promoted or metal-catalyzed ring expansions of 2-substituted azetidines have been reported to yield five- or six-membered rings. rsc.org

A potential ring expansion pathway for a derivative of this compound could involve a cymitquimica.comphasetransfercatalysis.com-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide, a transformation that has been achieved biocatalytically to expand aziridines to azetidines. nih.gov Another possibility is a copper-catalyzed formal carbonylation, where a difluorocarbene insertion into a C-N bond of a 2-substituted azetidine leads to a γ-lactam, effectively expanding the ring to a five-membered structure. nih.gov The electronic nature of the 3-(difluoromethoxy) group would likely play a crucial role in the mechanism and outcome of such transformations.

Functional Group Transformations and Derivatization

Beyond reactions that cleave the ring, the this compound scaffold can be modified at the nitrogen atom or the carbon skeleton, allowing for the synthesis of a diverse range of derivatives.

Chemical Modifications of the Azetidine Nitrogen (e.g., N-alkylation, N-arylation)

The secondary amine of the azetidine ring is a versatile handle for functionalization. Standard N-alkylation and N-arylation reactions are applicable, providing access to a wide array of substituted products.

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides or via reductive amination with aldehydes and ketones. Phase-transfer catalysis has been shown to be effective for the N-alkylation of azetidines, even without strong electron-withdrawing groups on the ring. phasetransfercatalysis.com

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. These reactions have been successfully applied to couple aryl bromides with the parent azetidine, demonstrating that N-arylazetidines can be synthesized without ring cleavage under the reaction conditions. researchgate.net It is expected that this compound would behave similarly, allowing for the introduction of various aryl and heteroaryl substituents on the nitrogen atom.

Table 2: Representative N-Functionalization Reactions for this compound This table is illustrative and based on established methods for azetidine functionalization.

Reaction Type Reagents Product Type
N-Alkylation Benzyl bromide, K₂CO₃ N-Benzyl-3-(difluoromethoxy)azetidine
N-Acylation Acetyl chloride, Et₃N N-Acetyl-3-(difluoromethoxy)azetidine
N-Arylation 4-Bromotoluene, Pd₂(dba)₃, BINAP, NaOtBu N-(4-Tolyl)-3-(difluoromethoxy)azetidine

Derivatization at the Azetidine Carbon Skeleton (e.g., C-C bond formation, oxidation)

Functionalization of the carbon framework of azetidines is more challenging but can provide access to highly substituted derivatives.

C-C Bond Formation: Creating C-C bonds at the C3 position of an azetidine ring often involves the generation of an anion or radical at that position. For a precursor like N-Boc-3-cyanoazetidine, deprotonation at C3 followed by trapping with an electrophile is a viable strategy. semanticscholar.org While a C-H bond at the C3 position of this compound is not acidic, derivatization to introduce a group like a nitrile could enable such chemistry. Another approach involves the calcium(II)-catalyzed Friedel-Crafts reaction of N-Cbz-azetidinols to generate 3,3-diarylazetidines, proceeding through a stabilized carbocation intermediate. chemrxiv.org The electron-withdrawing difluoromethoxy group would strongly disfavor the formation of an adjacent carbocation, making this route unlikely for this compound itself.

Oxidation: The oxidation of the azetidine ring is not commonly reported. However, if a hydroxyl group were present on the carbon skeleton, for example in a derivative like N-Boc-3-(difluoromethoxy)azetidin-2-ol, it could potentially be oxidized to the corresponding ketone (an azetidinone or β-lactam). General methods for the oxidation of secondary alcohols are well-established. nih.gov Direct oxidation of a C-H bond on the azetidine ring is a challenging transformation that would likely require advanced catalytic methods.

Reactivity of the Difluoromethoxy Group (e.g., stability, potential transformations)

The difluoromethoxy (CHF₂O) group in this compound is a key structural motif that significantly influences the compound's chemical properties. Its reactivity is characterized by a balance of stability and the potential for specific chemical transformations. The high electronegativity of the two fluorine atoms imparts a strong electron-withdrawing inductive effect, which polarizes the C-F and C-O bonds. This polarization, in turn, affects the stability and reactivity of the entire molecule.

The CHF₂O group is generally considered to be metabolically stable, a feature that makes it attractive in medicinal chemistry. vulcanchem.com This stability can be attributed to the strength of the carbon-fluorine bonds. However, the group is not entirely inert and can participate in certain chemical reactions. For instance, the hydrogen atom of the difluoromethoxy group can be abstracted under specific conditions, leading to the formation of a difluoromethoxy radical (•OCF₂H). This radical species is electrophilic in character and can engage in reactions such as addition to arenes and heteroarenes.

The formation of the difluoromethoxy group itself can be achieved through various synthetic methods, including the reaction of alcohols with difluorocarbene precursors. Mechanochemical methods have been shown to facilitate the formation of difluoromethyl ethers from primary, secondary, and tertiary alcohols in high yields.

It is also important to consider the stability of the entire this compound molecule. The four-membered azetidine ring possesses inherent ring strain, which makes it susceptible to ring-opening reactions. nih.gov This reactivity can sometimes compete with transformations involving the difluoromethoxy group. For instance, attempts to perform reactions on the difluoromethoxy group might lead to undesired ring-opening of the azetidine core, particularly under conditions that involve nucleophiles or strong acids.

Table 1: Reactivity Profile of the Difluoromethoxy Group

Reaction TypeReagents/ConditionsProductsNotes
Radical FormationPhotoredox catalysisDifluoromethoxy radical (•OCF₂H)The radical is electrophilic in nature.
Nucleophilic SubstitutionStrong nucleophilesSubstituted productsGenerally requires harsh reaction conditions.
Ring-Opening of AzetidineNucleophiles, strong acidsRing-opened productsA competing reaction due to ring strain. nih.gov
Metabolic StabilityIn vivo conditionsGenerally stableA key feature for medicinal chemistry applications. vulcanchem.com

Intramolecular Electronic and Steric Influences

The strong electron-withdrawing nature of the difluoromethoxy group significantly impacts the electronic distribution within the azetidine ring. This inductive effect polarizes the C3-O bond and, to a lesser extent, the rest of the azetidine ring. The increased positive charge density on the carbon atoms of the azetidine ring can influence its susceptibility to nucleophilic attack. The electron-withdrawing effect of the difluoromethoxy group can also decrease the basicity of the azetidine nitrogen atom compared to an unsubstituted azetidine.

Steric hindrance is another critical factor. The difluoromethoxy group at the 3-position of the azetidine ring introduces steric bulk, which can influence the conformation of the four-membered ring. Azetidine rings are not planar and exist in a puckered conformation. The substituent at the 3-position can favor either an axial or equatorial orientation to minimize steric strain. Computational studies on substituted azetidines have shown that bulky substituents tend to occupy the equatorial position to a greater extent to avoid unfavorable 1,3-diaxial interactions. The difluoromethoxy group is expected to adopt a staggered conformation to minimize steric hindrance between its atoms and the azetidine ring.

The interplay between electronic and steric effects is particularly evident in the reactivity of the azetidine ring. The steric bulk of the 3-substituent can hinder the approach of reactants to the nitrogen atom or other positions on the ring. For instance, the diastereoselectivity of reactions involving the formation of 2,3-disubstituted azetidines can be influenced by the steric hindrance created by bulky substituents. rsc.org The presence of the difluoromethoxy group can direct the stereochemical outcome of reactions at adjacent positions.

Furthermore, the puckered conformation of the azetidine ring, influenced by the 3-substituent, can affect the orientation of the nitrogen's lone pair of electrons, which in turn impacts its nucleophilicity and ability to participate in reactions. The combination of these electronic and steric factors makes this compound a molecule with a unique and tunable reactivity profile.

Table 2: Summary of Intramolecular Influences

FeatureInfluenceConsequence
Electronic Strong electron-withdrawing effect of the CHF₂O group.Polarization of the azetidine ring; decreased basicity of the nitrogen atom.
Steric Bulk of the CHF₂O group at the 3-position.Influences ring puckering; can direct the stereochemical outcome of reactions.
Conformational Puckering of the azetidine ring.Affects the orientation of the nitrogen lone pair and accessibility for reactions.

3 Difluoromethoxy Azetidine As a Chemical Scaffold for Advanced Molecular Design

The Azetidine-Difluoromethoxy Motif in Molecular Architectures

The azetidine (B1206935) ring, a nitrogen-containing four-membered heterocycle, imparts a degree of conformational rigidity and a specific three-dimensional geometry to molecules. enamine.netnih.govhud.ac.uk This constrained structure can be advantageous in drug design by pre-organizing appended functional groups into a conformation favorable for binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net The small size of the azetidine ring also helps to maintain a low molecular weight, a desirable property for drug candidates. enamine.net

The difluoromethoxy (-OCF₂H) group is an increasingly popular bioisostere for other functional groups in medicinal chemistry. The introduction of the difluoromethoxy group can influence a molecule's metabolic stability, lipophilicity, and ability to penetrate the blood-brain barrier. The combination of the rigid azetidine scaffold with the modulatory effects of the difluoromethoxy group creates a powerful building block for the synthesis of diverse and complex molecules with potential therapeutic applications. researchgate.net

Applications in Constructing Complex Heterocyclic Systems

The unique structural features of 3-(difluoromethoxy)azetidine make it a versatile building block for the synthesis of more elaborate heterocyclic frameworks.

Integration into Pyrimidine (B1678525) and Pyridine (B92270) Frameworks

The this compound moiety can be incorporated into larger heterocyclic systems such as pyrimidines and pyridines. These nitrogen-containing aromatic rings are common motifs in a vast array of biologically active compounds. The synthesis of such derivatives often involves the reaction of a suitably functionalized this compound with precursors to the pyrimidine or pyridine ring. researchgate.netajol.info For example, α-(difluoromethoxy)ketones can serve as precursors to difluoromethoxylated pyrimidines. researchgate.net The resulting molecules benefit from the combined structural and electronic contributions of both the azetidine-difluoromethoxy component and the aromatic heterocycle, offering a rich chemical space for the exploration of new drug candidates. nih.govnih.govmdpi.com

Formation of Spirocyclic Systems Featuring Azetidines

Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their inherent three-dimensionality and structural novelty. researchgate.netresearchgate.net The azetidine ring of this compound can serve as one of the rings in a spirocyclic system. The synthesis of spirocyclic azetidines can be achieved through various methods, including intramolecular cyclizations and cycloaddition reactions. researchgate.netnih.gov These rigid structures provide a fixed orientation for substituents, which can be crucial for optimizing interactions with biological targets. researchgate.netnih.gov The synthesis of multifunctional spirocyclic azetidines has been achieved from common cyclic carboxylic acids in a two-step process involving the synthesis of azetidinones followed by reduction to azetidines. nih.gov

Use in Multifunctional Scaffolds

The this compound unit can be a key component of multifunctional scaffolds, which are designed to present multiple points of diversity for chemical elaboration. nih.gov These scaffolds serve as a core structure onto which various other chemical groups can be attached, allowing for the rapid generation of libraries of related compounds for biological screening. nih.gov The synthesis of such scaffolds often involves a series of reactions to build complexity around the initial azetidine ring. nih.gov For instance, a densely functionalized azetidine ring system can be used to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov

Modulation of Molecular Properties in Chemical Design

Impact on Conformational Landscape and Molecular Rigidity

The strategic use of the this compound scaffold allows for precise control over molecular shape and rigidity, which are critical parameters in the design of effective and selective therapeutic agents.

Influence on Polarity and Lipophilicity for Molecular Design

The polarity and lipophilicity of a drug candidate are critical parameters that govern its solubility, permeability, and ultimately its pharmacokinetic profile. The this compound scaffold offers a unique combination of features that allow for the fine-tuning of these properties.

The azetidine ring , as a small, saturated heterocycle, generally contributes to a decrease in lipophilicity and an increase in aqueous solubility when compared to larger, more lipophilic rings like piperidine (B6355638) or morpholine. enamine.netnih.govresearchgate.net Its rigid, three-dimensional structure provides defined vectors for substituents, which can lead to improved binding affinity with biological targets due to a reduction in the entropic penalty of binding. enamine.net The introduction of this sp³-rich scaffold can help to increase the three-dimensionality of a molecule, a strategy often employed to improve solubility and escape the "flatland" of planar aromatic compounds that can be associated with poor bioavailability and toxicity.

The difluoromethoxy (OCF₂H) group introduces a complex and advantageous influence on polarity and lipophilicity. Unlike a more uniformly lipophilic trifluoromethoxy (OCF₃) group, the difluoromethoxy group exhibits "dynamic lipophilicity". rsc.orgresearchgate.net This phenomenon arises from its ability to adopt different conformations with varying polarities. chimia.chinformahealthcare.com In a non-polar environment, it can exist in a lipophilic conformation, while in a polar environment, it can switch to a more polar conformation, allowing the molecule to adapt to its surroundings. researchgate.netchimia.ch This adaptability can be beneficial for molecules that need to traverse both lipid membranes and aqueous compartments. The OCF₂H group is also capable of acting as a hydrogen bond donor, a unique feature among polyfluorinated motifs, which can further influence its interactions and polarity. rsc.org

The combination of the polar azetidine ring and the conformationally flexible, polar difluoromethoxy group in this compound provides a scaffold that can lower lipophilicity (LogP/LogD) while introducing favorable polar contacts, ultimately enhancing aqueous solubility and creating more desirable drug-like properties. researchgate.netnih.gov

Table 1: Comparative Physicochemical Properties of Azetidine and Related Scaffolds

Scaffold/FragmentGeneral Effect on Lipophilicity (LogP)Key Physicochemical Features
Azetidine Decreases lipophilicity compared to larger ringsIncreases sp³ character, improves aqueous solubility, provides rigid conformational constraint. enamine.netresearchgate.net
Piperidine Higher lipophilicity than azetidineCommon basic heterocycle, conformationally flexible. nih.gov
Morpholine Generally more polar and less lipophilic than piperidineContains an ether oxygen, acts as a hydrogen bond acceptor. researchgate.net
Pyrrolidine Lipophilicity between azetidine and piperidineFive-membered ring, common in bioactive compounds. nih.gov

Table 2: Influence of Fluorinated Methoxy (B1213986) Groups on Molecular Properties

Functional GroupTypical Change in LogP (vs. Methoxy)Key Characteristics
Difluoromethoxy (OCF₂H) Can be comparable or slightly higher, but highly context-dependentExhibits "dynamic lipophilicity"; acts as a weak hydrogen bond donor; conformationally flexible. rsc.orgresearchgate.netchimia.ch
Trifluoromethoxy (OCF₃) Significantly increases lipophilicity"Super halogen" properties; metabolically stable; strongly electron-withdrawing. ontosight.airesearchgate.net
Methoxy (OCH₃) Baseline for comparisonMetabolically susceptible to O-demethylation. nih.gov

Role in Enhancing Metabolic Stability in Chemical Contexts

Metabolic instability is a primary reason for the failure of drug candidates during development. The this compound scaffold incorporates features that can significantly enhance a molecule's resistance to metabolic degradation.

The introduction of fluorine atoms is a widely used strategy to improve metabolic robustness. researchgate.net The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. rsc.org By replacing metabolically vulnerable C-H bonds with C-F bonds, as in the difluoromethoxy group, common metabolic pathways like oxidation can be blocked. rsc.orgresearchgate.net Specifically, the OCF₂H group is a robust replacement for a metabolically labile methoxy group (OCH₃), which is prone to O-demethylation. nih.gov While the trifluoromethoxy group is also known for its metabolic stability, some studies indicate that the difluoromethoxy group can confer comparable or even superior metabolic stability in certain contexts.

Table 3: Metabolic Considerations for Scaffolds and Functional Groups

MoietyGeneral Impact on Metabolic StabilityCommon Metabolic Pathways
Difluoromethoxy (OCF₂H) Increases stability by blocking oxidationResistant to O-dealkylation compared to OCH₃. rsc.org
Azetidine Ring Can increase stability due to rigidity; context-dependentCan be resistant to oxidation, but may undergo ring scission via α-carbon oxidation in some cases. nih.govnih.gov
Methoxy Group Metabolically labileProne to CYP-mediated O-demethylation. nih.gov
Piperidine Ring Often a site of metabolic oxidationCan undergo extensive ring oxidation. nih.gov

Bioisosteric Replacements in Molecular Scaffolds

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a fundamental tool in drug design. informahealthcare.comresearchgate.net The this compound scaffold is a rich source of bioisosteric replacements.

The difluoromethoxy group is a versatile bioisostere. Due to its ability to act as a hydrogen bond donor, it can serve as a replacement for hydroxyl (-OH) or thiol (-SH) groups. rsc.orgacs.org This replacement can maintain or improve binding affinity while simultaneously enhancing metabolic stability by removing a site of potential glucuronidation or oxidation. The OCF₂H group can also be considered a bioisostere of a methyl group, with the advantage of modulating electronic properties and blocking metabolic attack.

The azetidine ring is frequently used as a bioisosteric replacement for larger heterocyclic rings such as piperidine, pyrazine (B50134), and morpholine. nih.gov This substitution can lead to significant improvements in physicochemical properties, including increased aqueous solubility and reduced lipophilicity. researchgate.net The rigid nature of the azetidine ring can also pre-organize substituents into a conformation favorable for binding, potentially increasing potency. enamine.net For example, replacing a pyrazine ring with an azetidine led to a preferred compound in the development of oxytocin (B344502) antagonists. nih.gov In the development of SIK2/SIK3 inhibitors, a difluoroazetidine substituent showed improved potency compared to other groups. acs.org

By combining these two valuable bioisosteric elements, the this compound scaffold offers a powerful module for medicinal chemists to optimize lead compounds, addressing issues related to potency, selectivity, solubility, and metabolic stability simultaneously. researchgate.netresearchgate.net

Table 4: Common Bioisosteric Replacements Involving Azetidine and Difluoromethoxy Moieties

Original GroupBioisosteric ReplacementRationale and Potential Advantages
Piperidine/PyrrolidineAzetidine Reduces lipophilicity, increases aqueous solubility, enhances molecular rigidity, explores new chemical space. nih.govnih.gov
MorpholineAzetidine Can serve as a smaller, less lipophilic replacement while maintaining a polar nitrogen atom. researchgate.net
tert-Butyl / gem-DimethylAzetidine Introduces a polar interaction point (nitrogen atom) and improves solubility.
Hydroxyl (-OH) / Thiol (-SH)Difluoromethoxy (OCF₂H) Improves metabolic stability (blocks oxidation/conjugation), modulates pKa, maintains H-bond donor capability. rsc.orgacs.org
Methoxy (-OCH₃)Difluoromethoxy (OCF₂H) Blocks O-demethylation, enhances metabolic stability, modulates electronic properties. rsc.orgnih.gov

Computational and Theoretical Investigations of 3 Difluoromethoxy Azetidine

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. nih.gov These calculations allow for the identification of intermediates and, crucially, the high-energy transition states that connect them, which govern the reaction rate and outcome. researchgate.net

For substituted azetidines, computational studies have been vital for understanding reaction mechanisms such as ring-opening, functionalization, and cycloadditions. nih.govfrontiersin.orgchemrxiv.org In the catalytic desymmetrization of N-acyl-azetidines, for instance, DFT calculations were used to compare different possible activation modes. The study confirmed that the reaction proceeds via a bifunctional activation mechanism involving the azetidine (B1206935) nitrogen and the nucleophile. rsc.org By calculating the energies of the enantiodetermining transition structures, researchers could accurately reproduce the experimentally observed enantioselectivity. rsc.org

Applying these principles to 3-(Difluoromethoxy)azetidine, theoretical calculations can predict the feasibility of various transformations. For example, in a potential nucleophilic ring-opening reaction, calculations would model the approach of the nucleophile to either the C2 or C4 positions of the azetidine ring. By determining the activation energy for each pathway, the regioselectivity of the reaction can be predicted. researchgate.net Computational models suggest that for reactions involving strained rings like azetidines, factors such as ring strain release in the transition state significantly influence reactivity. researchgate.netchemrxiv.org DFT calculations on the radical cyclization of ynamides to form azetidines have shown that the 4-exo-dig cyclization is kinetically favored over the alternative 5-endo-dig pathway, providing a rationale for the observed product formation. nih.gov

Table 1: Representative Energy Barriers in Azetidine Reactions from DFT Studies This table presents generalized data from computational studies on related azetidine systems to illustrate the application of these methods.

Reaction Type System Computational Method Calculated Activation Energy (ΔG‡, kcal/mol) Reference Finding
Desymmetrization N-Benzoyl-azetidine + Mercaptobenzothiazole B97D3/6-311+G(2d,2p) ~19-21 The energy difference between pro-(S) and pro-(R) transition states accurately predicted the experimental enantiomeric excess. rsc.org
Radical Cyclization Ynamide to Azetidine DFT ~10-12 The 4-exo-dig transition state was found to be lower in energy than the 5-endo-dig, explaining the selective formation of the azetidine ring. nih.gov

Conformational Analysis and Ring Puckering Studies of Azetidines

The four-membered azetidine ring is not planar; it adopts a puckered conformation to relieve angular and torsional strain. rsc.orgnih.gov The degree of this puckering and the preferred conformation are highly sensitive to the nature and position of substituents on the ring. acs.org Computational methods are essential for determining the stable conformations and the energy barriers for interconversion between them. nih.gov

For 3-substituted azetidines, the substituent can adopt either an axial or an equatorial position on the puckered ring. The preferred orientation is a balance between various steric and electronic interactions. In a computational study of fluorinated azetidine derivatives, it was found that the ring pucker could be inverted based on the protonation state of the nitrogen atom. researchgate.net In the neutral molecule, the ring puckered to place the fluorine atom distant from the nitrogen. However, upon protonation of the nitrogen, the ring inverted to allow a favorable stabilizing interaction between the positive charge on the nitrogen and the C-F bond dipole. researchgate.net This charge-dipole interaction is a critical conformational control element in fluorinated N-heterocycles.

Given the electronegative nature of the difluoromethoxy group, similar electronic effects are expected to play a significant role in the conformational preference of this compound. DFT calculations would be able to quantify the dihedral angles and the puckering amplitude, providing a detailed picture of the ring's geometry. tandfonline.com

Table 2: Puckering Parameters for Substituted Azetidines from Computational Studies This table contains representative data for substituted azetidines to demonstrate typical conformational features.

Compound Substituent Position Computational Method Puckering Dihedral Angle (degrees) Key Finding
N-thiopivaloyl-2-methylazetidine 2-Methyl DFT Not specified The 2-methyl substituent was found to prefer an equatorial position on the puckered ring in the most stable transition state. acs.org
Fluorinated azetidine derivative 3-Fluoro DFT 137.2 (Neutral), 100.0 (Protonated) Ring pucker inverts upon N-protonation due to a favorable C-F···N+ charge-dipole interaction. researchgate.net

Electronic Structure and Fluorine Effects (e.g., dipole moment, hydrogen bonding)

The introduction of fluorine atoms or fluorine-containing groups dramatically alters a molecule's electronic properties. The difluoromethoxy group (–OCF₂H) is of particular interest as it combines the electron-withdrawing nature of the two fluorine atoms with the properties of a methoxy (B1213986) group and a C-H bond. researchgate.net

Computational studies on aromatic compounds with a difluoromethoxy substituent show that the group acts as a moderate electron acceptor through both inductive and resonance effects. researchgate.net The highly polarized C-H bond within the CF₂H group also allows it to act as a competent hydrogen bond donor, a unique characteristic not typically seen in other polyfluorinated motifs. rsc.org This property can lead to significant intramolecular or intermolecular interactions that influence conformation and binding to biological targets. The ability of the difluoromethoxy group to serve as a bioisostere for alcohol or thiol groups has been highlighted in medicinal chemistry. rsc.org

Table 3: Electronic Properties of Fluorinated Substituents Data is compiled from studies on various molecular scaffolds to illustrate the electronic influence of these groups.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers predictive power beyond static properties, allowing for the rationalization and prediction of chemical reactivity and selectivity. nih.govmit.edu By analyzing the electronic structure of this compound, its reactive sites can be identified.

Methods based on Frontier Molecular Orbital (FMO) theory are commonly used. The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites of nucleophilic attack. For this compound, the nitrogen lone pair is expected to be a major contributor to the HOMO, marking it as a primary site of basicity and nucleophilicity.

More sophisticated models use DFT-based reactivity indices, such as Fukui functions or a multiphilic descriptor, to provide a more quantitative measure of local reactivity at each atomic site. These descriptors can simultaneously account for the nucleophilic and electrophilic character of different atoms within the molecule, offering a nuanced prediction of how it will interact with various reagents. researchgate.net

Computational models have been successfully used to prescreen substrates for azetidine synthesis, predicting which reactant pairs will lead to high yields. mit.edu For a functionalized molecule like this compound, these predictive models can help determine the regioselectivity of reactions. For example, they can assess whether a nucleophile would preferentially attack the ring carbons (C2/C4) or if an electrophile would target the nitrogen atom or potentially the oxygen of the difluoromethoxy group. beilstein-journals.org Such predictive screening can save significant time and resources in experimental investigations.

Emerging Research Frontiers and Future Perspectives on 3 Difluoromethoxy Azetidine Chemistry

Development of Sustainable and Atom-Economical Synthetic Protocols

The demand for greener and more efficient chemical processes has spurred the development of novel synthetic routes to azetidine (B1206935) cores that prioritize sustainability and atom economy. Traditional methods often involve multi-step sequences with harsh reagents, and future research on 3-(Difluoromethoxy)azetidine synthesis will likely leverage modern, more efficient strategies.

Key emerging approaches include:

Strain-Release Synthesis : Reactions utilizing highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) are becoming a powerful method for constructing functionalized azetidines. rsc.orgnih.gov This strategy involves the controlled opening of the strained bicyclic system to introduce diverse functionalities in a single step, offering a highly efficient route to substituted azetidines. researchgate.netchemrxiv.org A photocatalytic radical strategy has been developed for accessing densely functionalized azetidines from ABBs. researchgate.net

Catalytic Cycloadditions : Atom-economical cycloaddition reactions represent a direct approach to the azetidine core. A photo-induced copper-catalyzed [3+1] radical annulation of aliphatic amines with alkynes has been reported, characterized by double C-H activation and operational simplicity. nih.gov Similarly, energy-transfer relay catalysis enables the synthesis of vinyl-azetidines from allenamides with complete atom economy. chemrxiv.org

Intramolecular Cyclizations : Lanthanide-catalyzed intramolecular aminolysis of epoxy amines provides a regioselective pathway to azetidines. frontiersin.orgfrontiersin.orgnih.gov This method is notable for its high yields and tolerance of various sensitive functional groups, which would be crucial for a substrate like this compound. frontiersin.orgfrontiersin.org Additionally, microwave-assisted synthesis in aqueous media offers a green and accelerated route to simple azetidines via the cyclization of 3-(ammonio)propyl sulfates. researchgate.net

Table 1: Comparison of Modern Azetidine Synthesis Strategies

Synthetic Strategy Key Features Advantages Relevant Findings
Strain-Release Synthesis Uses strained precursors like azabicyclo[1.1.0]butanes (ABBs). High efficiency, access to densely functionalized products. rsc.orgresearchgate.net A photocatalytic radical process enables difunctionalization in a single step. researchgate.net
Catalytic Cycloadditions Forms the ring via [3+1] or other cycloaddition pathways. High atom economy, direct formation of the core structure. nih.govchemrxiv.org Photo-induced copper catalysis allows for the use of simple alkyl amines and alkynes. nih.gov
Intramolecular Cyclization Employs catalytic ring-closure of functionalized linear precursors. High regioselectivity, tolerance of sensitive functional groups. frontiersin.orgnih.gov La(OTf)₃ catalysis is effective for the aminolysis of cis-3,4-epoxy amines. frontiersin.orgfrontiersin.org
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reactions, often in water. Speed, use of sustainable solvents, high purity of products. researchgate.net Effective for cyclization of 3-(ammonio)propyl sulfates to form azetidines. researchgate.net

Exploration of Novel Catalytic Systems for Functionalization

Once the this compound core is synthesized, its further functionalization is key to creating diverse molecular architectures. Modern catalysis offers powerful tools for the selective modification of the azetidine ring, moving beyond classical N-alkylation or acylation.

Photoredox and Nickel Dual Catalysis : A significant advancement is the use of photoredox-mediated hydrogen atom transfer (HAT) combined with nickel catalysis to achieve C–H arylation. nih.gov This allows for the direct functionalization of sp³ C–H bonds, which are typically unreactive. This method has been shown to be effective for various cyclic amines, including azetidines, and can tolerate fluorine substituents, making it highly relevant for modifying the this compound scaffold. nih.gov

Palladium and Other Transition Metals : Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org Other transition metals like iron and cobalt have also been employed to facilitate the arylation of azetidines. uni-muenchen.de These methods provide alternative pathways for creating carbon-carbon and carbon-nitrogen bonds at specific positions on the ring. uni-muenchen.de

Lanthanide Catalysis : Lanthanoid(III) trifluoromethanesulfonates, such as La(OTf)₃, have proven to be excellent catalysts for regioselective ring-opening reactions of epoxides to form azetidines. frontiersin.orgfrontiersin.orgnih.gov Their ability to function as effective Lewis acids in the presence of basic amines is a significant advantage. frontiersin.org

Table 2: Novel Catalytic Systems for Azetidine Functionalization

Catalytic System Transformation Mechanism Significance
Photoredox/Nickel C(sp³)–H Arylation Hydrogen Atom Transfer (HAT) followed by Ni-catalyzed cross-coupling. nih.gov Allows direct functionalization of unactivated C–H bonds on the azetidine ring. nih.gov
Palladium(II) Intramolecular C–H Amination Involves an alkyl–Pd(IV) intermediate. rsc.org Enables the formation of bicyclic or spirocyclic azetidine structures. rsc.org
Iron/Cobalt Cross-Coupling/Arylation Facilitates reactions with Grignard reagents. uni-muenchen.de Provides cost-effective and alternative methods for C-C bond formation. uni-muenchen.de
Lanthanide(III) Triflates Intramolecular Aminolysis Lewis acid activation of epoxides. frontiersin.orgnih.gov Highly regioselective synthesis of hydroxyl-substituted azetidines, tolerating basic amines. frontiersin.org

Advanced Derivatization Strategies for Diverse Chemical Libraries

The this compound scaffold is an ideal starting point for the construction of diverse chemical libraries for drug discovery. Advanced derivatization strategies aim to introduce molecular diversity systematically by modifying different positions of the core structure.

Scaffold-Based Diversification : Research has demonstrated the synthesis and diversification of densely functionalized azetidine ring systems to create a wide variety of fused, bridged, and spirocyclic structures. nih.gov Such strategies allow for the exploration of new three-dimensional chemical space. Spirocyclic azetidines, in particular, are of interest as bioisosteres for other saturated heterocycles like piperidine (B6355638) and morpholine. domainex.co.uk

Multi-Stage Divergence : A powerful strategy for library creation involves sequential diversification. For example, a 162-member library was generated from a single precursor through a multi-stage process involving the separation of diastereomers, elaboration of each into different scaffolds, and finally, employing different modes of nitrogen diversification. researchgate.net

Photochemical Derivatization : Direct photochemical modification of azetidine carboxylic acids with alkenes has been developed to access a wide range of alkylated azetidines. chemrxiv.org This method provides valuable building blocks for drug discovery, including those containing boropinacolates and other reactive handles for further chemistry. chemrxiv.org

Iterative Functionalization : A photoredox-based iterative strategy enables the selective and rapid bifunctionalization of heterocyclic cores, including azetidine. princeton.edu This provides direct access to polyfunctionalized structures that are highly valuable for structure-activity relationship (SAR) studies. princeton.edu

Table 3: Derivatization Strategies for Azetidine-Based Libraries

Strategy Description Example Application Outcome
Scaffold Hopping Synthesis of fused, bridged, and spirocyclic systems from a central azetidine core. nih.govdomainex.co.uk Metalation of an aminonitrile followed by trapping with an electrophile and cyclization. nih.gov Novel 3D scaffolds for CNS-focused libraries. nih.gov
Divergent Synthesis Sequential introduction of diversity at multiple stages of a synthetic sequence. researchgate.net A 2-diastereomer x 4-reagent x 3-N-diversification strategy. researchgate.net A 162-member library from a single spirocyclic precursor. researchgate.net
Photochemical Modification Light-induced reactions to append new functional groups. chemrxiv.org Photochemical decarboxylative coupling of azetidine-2-carboxylic acids with vinyl boronates. chemrxiv.org Diverse alkylated azetidine building blocks for medicinal chemistry. chemrxiv.org
Iterative Functionalization Stepwise, selective introduction of multiple functional groups around the ring. princeton.edu Photoredox-catalyzed iterative functionalization of saturated heterocycles. princeton.edu Polyfunctionalized cores for SAR studies. princeton.edu

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of reactions involving this compound, modern automation technologies are indispensable. High-throughput experimentation (HTE) and automated synthesis platforms are transforming the way chemical research is conducted.

High-Throughput Experimentation (HTE) : HTE allows for the rapid evaluation of numerous reaction conditions (catalysts, solvents, bases, etc.) in parallel using miniaturized reaction formats. nih.gov This technology is highly impactful for optimizing challenging transformations or adapting known reactions to new, complex substrates like this compound. nih.gov A photoredox HTE platform using chemical-coated beads has been developed to dramatically improve low-yielding C(sp²)-C(sp³) couplings, a reaction type relevant for functionalizing the azetidine scaffold. nih.gov

Automated Synthesis Platforms : Fully automated systems that integrate reaction execution, work-up (e.g., liquid-liquid extraction), and purification are becoming more common. nih.gov These platforms enable the end-to-end synthesis of drug-like molecules, including those containing azetidine rings, with minimal manual intervention. nih.gov This facilitates the rapid generation of compound libraries based on the this compound core.

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. researchgate.net Photochemical reactions, which can be difficult to scale in batch, are particularly well-suited for flow reactors. A photo-flow Norrish-Yang cyclization has been developed for accessing 3-hydroxyazetidines on a multi-gram scale, demonstrating the power of this technology for producing key intermediates. researchgate.net Developing reactions that are compatible with these automated technologies is a key area of future research. utdallas.edu

Table 4: Impact of Modern Technologies on Azetidine Chemistry

Technology Function Advantages for this compound Research
High-Throughput Experimentation (HTE) Rapidly screen hundreds of parallel reactions. nih.gov Fast optimization of synthesis and functionalization conditions; discovery of novel reaction parameters. nih.gov
Automated Synthesis End-to-end robotic execution of synthesis, work-up, and purification. nih.gov Enables rapid library synthesis for SAR studies; improves reproducibility. nih.govutdallas.edu
Flow Chemistry Reactions are performed in a continuously flowing stream rather than a flask. researchgate.net Safe and scalable production of intermediates and final compounds; ideal for photochemical reactions. researchgate.net

Q & A

Q. Which structural analogs of this compound are prioritized for probing pharmacological selectivity?

  • Methodological Answer : Analogs with bioisosteric replacements (e.g., 3-(Trifluoromethoxy)azetidine, CAS 1188374-88-0) or fused rings (e.g., spiroazetidine-quinoline hybrids) are screened against off-target receptors (e.g., NMDA, σ-1) to refine selectivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.